Einecs 281-010-4
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Overview
Description
Preparation Methods
The synthesis of Einecs 281-010-4 involves the reaction of 2,4-dichlorophenyl ethyl imidazole with allyl bromide in the presence of a base, followed by acetylation with acetic anhydride . The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Potassium carbonate or sodium hydroxide
Industrial production methods may involve scaling up these reactions in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Einecs 281-010-4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the allyloxy group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Anhydrous ethanol, methanol, dichloromethane
Major products formed from these reactions include various imidazole derivatives with different functional groups.
Scientific Research Applications
Einecs 281-010-4 has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It serves as a tool for studying the interactions of imidazole derivatives with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism of action of Einecs 281-010-4 involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Einecs 281-010-4 can be compared with other similar compounds, such as:
Imidazole: A basic structure that forms the core of this compound.
2,4-Dichlorophenyl ethyl imidazole: A precursor in the synthesis of this compound.
Allyloxy derivatives: Compounds with similar allyloxy functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
83833-35-6 |
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Molecular Formula |
C16H18Cl2N2O3 |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]-3H-pyrazol-1-ium;acetate |
InChI |
InChI=1S/C14H15Cl2N2O.C2H4O2/c1-2-8-19-14(10-18-7-3-6-17-18)12-5-4-11(15)9-13(12)16;1-2(3)4/h2-5,7,9,14H,1,6,8,10H2;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
VLVIORNIRZRGOR-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C=CCOC(C[N+]1=NCC=C1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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